The compound (E)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one is a complex organic molecule characterized by a thiazolidinone core, a furan moiety, and a 2-fluorophenyl substituent. This structure suggests potential biological activity, particularly in medicinal chemistry, where thiazolidinone derivatives are recognized for their pharmacological properties. The presence of multiple functional groups enhances its reactivity and interaction with biological targets, making it a candidate for further pharmacological studies .
This compound is classified under thiazolidinones, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific molecular formula is with a molecular weight of 432.5 g/mol . Its CAS number is 876870-35-8, which can be used to identify it in chemical databases.
The synthesis of (E)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one typically involves several steps:
Each step requires careful optimization to ensure high yields and purity of the final product .
The molecular structure of (E)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one features:
The compound's structure can be represented by its SMILES notation: O=C1C(=Cc2ccc(-c3ccccc3F)o2)SC(=S)N1CCCN1CCOCC1
.
The chemical reactivity of this compound can be attributed to its functional groups:
These reactions are significant in metabolic pathways, leading to various metabolites that could exhibit different biological activities .
The mechanism of action for (E)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one involves interaction with biological targets at the molecular level:
While specific physical properties such as melting point and boiling point are not available, general characteristics include:
Chemical properties include stability under standard conditions but may vary significantly based on environmental factors like pH and temperature .
The potential applications of (E)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one are diverse:
CAS No.: 137235-80-4
CAS No.: 33281-81-1
CAS No.: 38402-02-7
CAS No.: 2226-71-3
CAS No.: 64768-29-2
CAS No.: 10110-86-8